Product packaging for Sodium chloride (37CL)(Cat. No.:CAS No. 20510-56-9)

Sodium chloride (37CL)

Cat. No.: B3250738
CAS No.: 20510-56-9
M. Wt: 59.955672 g/mol
InChI Key: FAPWRFPIFSIZLT-DEQYMQKBSA-M
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Description

Sodium chloride (37Cl) is a chemical compound with the formula ClNa, where the chlorine atom is the stable isotope Chlorine-37 . This isotopically labeled compound has a molecular weight of approximately 59.96 g/mol and is identified by CAS Number 20510-56-9 . It serves as a critical reagent in specialized research fields, particularly as a precursor in the production of other isotopically-labeled compounds, such as Sulfur-38, which is used as a radionuclide tracer in industrial corrosion studies . In the context of basic laboratory science, sodium chloride is fundamental for maintaining osmotic balance and ionic strength in biological buffers . It plays a vital role in cell physiology by contributing to the function of the sodium-potassium pump (Na+/K+ ATPase), which is essential for maintaining cellular homeostasis, nerve impulse transmission, and nutrient uptake . In molecular biology, sodium chloride is a key component in various protocols, including DNA and RNA extraction and purification, where it aids in cell lysis and the precipitation of contaminants . It also influences the efficiency and specificity of the Polymerase Chain Reaction (PCR) by modulating DNA denaturation and DNA polymerase activity . Furthermore, it is used in protein crystallization to help stabilize protein molecules and promote the formation of well-ordered crystals for structural analysis . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClNa B3250738 Sodium chloride (37CL) CAS No. 20510-56-9

Properties

IUPAC Name

sodium;chlorine-37(1-)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWRFPIFSIZLT-DEQYMQKBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Na+].[37Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNa
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

59.9556719 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20510-56-9
Record name Sodium chloride-37Cl
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Advanced Analytical Methodologies for 37cl Isotope Ratio Determination

Isotope Ratio Mass Spectrometry (IRMS) Techniques for 37Cl Analysis

Isotope Ratio Mass Spectrometry (IRMS) stands as a cornerstone for high-precision isotope ratio measurements. For the analysis of chlorine isotopes in sodium chloride, the sample must first be converted into a gaseous form, typically methyl chloride (CH₃Cl). This is often achieved by precipitating the chloride from the dissolved sodium chloride sample as silver chloride (AgCl), which is then reacted with methyl iodide (CH₃I) to produce CH₃Cl gas.

Dual-Inlet Isotope Ratio Mass Spectrometry for Chlorine Isotopes

Dual-Inlet Isotope Ratio Mass Spectrometry (DI-IRMS) is a classic and highly precise method for isotope ratio analysis. elementar.comelementar.com This technique involves the sequential introduction of the sample gas (CH₃Cl derived from the sodium chloride sample) and a reference gas of known isotopic composition into the mass spectrometer's ion source. The instrument rapidly alternates between the sample and reference gas, allowing for a direct and precise comparison of their ion beams. This dual-inlet system minimizes instrumental drift and allows for the highest possible precision in isotope analysis. elementar.com

Research has shown that DI-IRMS is best suited for samples containing more than 10 micromoles of chloride, offering reproducibilities of less than or equal to 0.1‰. nih.gov For the analysis of organochlorines, a reliable off-line analytical method has been developed that involves sealed-tube combustion, precipitation of inorganic chlorides, and subsequent conversion to methyl chloride for DI-IRMS analysis, ensuring results are referable to the Standard Mean Ocean Chloride (SMOC) scale. nih.gov

Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) for 37Cl/35Cl

Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) offers a more automated and higher-throughput alternative to DI-IRMS. it2isotopes.comresearchgate.net In this setup, the gaseous analyte, such as CH₃Cl, is carried in a continuous stream of an inert gas (typically helium) directly into the ion source of the mass spectrometer. it2isotopes.comresearchgate.net For sodium chloride analysis, the chloride is first converted to CH₃Cl. This is often accomplished by precipitating the chloride as AgCl, which is then reacted with CH₃I. it2isotopes.com The resulting CH₃Cl is then introduced into a gas chromatograph (GC) coupled to the IRMS for separation and analysis. it2isotopes.com

This method requires a smaller sample size compared to DI-IRMS, with analyses possible on samples containing as little as 1.4 micromoles of chloride. researchgate.net The analytical precision for CF-IRMS is typically around ±0.2‰. it2isotopes.com All results are corrected and reported against the Standard Mean Ocean Chloride (SMOC). it2isotopes.com

Thermal Ionization Mass Spectrometry (TIMS) for 37Cl Measurements

Thermal Ionization Mass Spectrometry (TIMS) is a highly sensitive technique capable of measuring isotopic ratios with high precision. icm.edu.pl For chlorine isotope analysis of sodium chloride, the sample is typically converted to a salt that can be readily ionized, such as cesium chloride (CsCl). researchgate.net A purified liquid sample is loaded onto a metal filament, which is then heated to evaporate the solvent and subsequently ionize the sample atoms. The resulting ions are then accelerated and separated by a magnetic sector mass analyzer based on their mass-to-charge ratio.

TIMS is particularly advantageous for small sample sizes, accommodating samples of approximately 0.1-0.3 micromoles of chloride with achievable uncertainties of less than or equal to 0.2‰. nih.gov However, TIMS data for CsCl can be sensitive to the amount of chlorine being measured, and machine-induced mass fractionation must be carefully corrected for to obtain absolute ratios. nih.gov The chlorine isotopic composition in CsCl has been measured with a precision of 0.034‰. icm.edu.pl

Secondary Ion Mass Spectrometry (SIMS) in 37Cl Research

Secondary Ion Mass Spectrometry (SIMS) is a powerful surface analysis technique that can be used for in-situ isotopic analysis of solid samples, including sodium chloride crystals. researchgate.net In SIMS, a focused primary ion beam sputters the sample surface, generating secondary ions that are then analyzed by a mass spectrometer. This technique allows for high-spatial-resolution isotopic imaging and analysis.

For chlorine isotope analysis, SIMS has been used to study chlorine inclusions in various minerals. researchgate.net The precision of δ³⁷Cl measurements by SIMS can be as low as 0.5‰ but is more commonly in the range of 2-4‰ (2σ). osti.gov It's important to note that SIMS analyses must be carefully calibrated for instrumental mass fractionation (IMF), which can be highly dependent on the sample matrix. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS and MC-ICPMS) for Chlorine Isotope Ratios

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a versatile technique for elemental and isotopic analysis. For chlorine isotope ratio measurements, tandem mass spectrometry (ICP-MS/MS) and multi-collector ICP-MS (MC-ICP-MS) are particularly useful.

ICP-MS/MS is effective at overcoming polyatomic interferences that can affect the accuracy of chlorine isotope measurements, such as 16O18O1H+ and 36Ar1H+ on 35Cl+ and 37Cl+, respectively. rsc.orgpnnl.gov By using a reaction gas like oxygen (O₂) in a collision/reaction cell, these interferences can be removed, allowing for accurate and precise determination of 37Cl/35Cl ratios with a typical accuracy and precision better than ~1%. rsc.org This method offers high sample throughput (>80 measurements/day) and can be used for both natural and enriched chlorine isotopic ratios in various sample matrices. rsc.org A natural chlorine isotopic ratio standard from NIST SRM 975a (NaCl) has been used for these analyses. rsc.org

MC-ICP-MS combines a high-efficiency inductively coupled plasma source with a magnetic sector mass analyzer equipped with multiple detectors. This allows for the simultaneous measurement of different isotope ion beams, leading to very precise and accurate isotope ratio determinations. A simplified procedure for δ³⁷Cl determination using Laser Ablation MC-ICP-MS (LA-MC-ICP-MS) has been developed. geomar.de In this method, chlorine is extracted from the sample and precipitated as AgCl. The dried precipitate is then ablated with a laser for analysis. This technique requires less than 1 μg of chlorine for a typical measurement. geomar.de

Gas Chromatography Coupled Mass Spectrometry for Compound-Specific 37Cl Isotope Analysis (GC-MS, GC-MC-ICPMS, GC-EI-HRMS)

For the analysis of the 37Cl isotope ratio in sodium chloride using gas chromatography-based methods, a crucial initial step is the conversion of the non-volatile sodium chloride into a volatile chlorine-containing compound. This process, known as derivatization, is essential to make the sample amenable to GC analysis. researchgate.netrsc.org A common derivatization strategy involves the conversion of chloride to methyl chloride (CH₃Cl), as is done for IRMS and CF-IRMS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly with a quadrupole mass spectrometer (GC-qMS), can be used for compound-specific chlorine isotope analysis. researchgate.netresearchgate.net After derivatization, the volatile chlorine compound is introduced into the GC for separation and then into the mass spectrometer for detection. The precision of δ³⁷Cl values from GC-qMS is typically in the range of 0.2-0.9‰. researchgate.net

Gas Chromatography-Multi-Collector Inductively Coupled Plasma Mass Spectrometry (GC-MC-ICPMS) combines the separation power of GC with the high-precision isotopic analysis capabilities of MC-ICPMS. This hyphenated technique is powerful for compound-specific isotope analysis, though its application to derivatized sodium chloride is less commonly reported than for organochlorine compounds.

Gas Chromatography-Electron Ionization-High Resolution Mass Spectrometry (GC-EI-HRMS) can also be employed for the analysis of derivatized chlorine compounds. The high-resolution capabilities of the mass spectrometer allow for the accurate mass measurement of the ions, which can help to resolve potential isobaric interferences.

Data Tables

Comparison of Advanced Analytical Methodologies for 37Cl Isotope Ratio Determination in Sodium Chloride
MethodologyTypical Precision (‰)Minimum Sample Size (Chloride)Sample Preparation for NaClKey AdvantagesKey Limitations
Dual-Inlet IRMS≤ 0.1> 10 µmolConversion to CH₃Cl via AgCl precipitationHighest precisionLarger sample size required, lower throughput
CF-IRMS± 0.2~1.4 µmolConversion to CH₃Cl via AgCl precipitationHigher throughput, smaller sample size than DI-IRMSSlightly lower precision than DI-IRMS
TIMS≤ 0.2~0.1-0.3 µmolConversion to a salt like CsClHigh sensitivity, suitable for very small samplesSensitive to sample loading, potential for mass fractionation
SIMS0.5 - 4.0Microgram scale (in-situ)Solid NaCl crystal or pressed pelletIn-situ analysis, high spatial resolutionMatrix effects, requires careful calibration for IMF
ICP-MS/MS< 1µg/L concentrationsDissolution in waterHigh throughput, effective interference removalLower precision than IRMS or TIMS
MC-ICP-MS (LA)~0.1< 1 µgPrecipitation as AgCl, then laser ablationHigh precision, small sample sizeRequires specialized laser ablation setup
GC-qMS0.2 - 0.9pmol on-columnDerivatization to a volatile compound (e.g., CH₃Cl)Compound-specific analysis, relatively accessibleRequires derivatization, lower precision than IRMS
Research Findings on Precision and Sample Requirements
TechniqueReported PrecisionReported Sample SizeReference
Dual-Inlet IRMS≤ 0.1‰ (2σ)> 10 µmol Cl nih.gov
CF-IRMS± 0.2‰~2 mg of Cl⁻ it2isotopes.com
CF-IRMSBetter than 0.007%1.4 µmol Cl researchgate.net
TIMS≤ 0.2‰ (2σ)~0.1-0.3 µmol Cl nih.gov
ICP-MS/MSBetter than ~1%~10 ppm Cl solution rsc.org
LA-MC-ICP-MSδ³⁷ClJB-1a = (−0.99 ± 0.06) ‰ (2SE)< 1 µg of chlorine geomar.de
GC-IRMS1σ ≈ 0.1‰Not specified researchgate.net
GC-qMS1σ ≈ 0.2-0.9‰3.2-115 pmol on-column researchgate.netresearchgate.net

Advanced Sample Preparation and Conversion Techniques for ³⁷Cl Analysis

Accurate ³⁷Cl isotope ratio analysis is highly dependent on the meticulous preparation of the sample and its quantitative conversion into a form suitable for mass spectrometric or spectroscopic measurement. The following subsections detail key methodologies employed for this purpose.

Quantitative Conversion to Chloromethane (CH₃Cl) for IRMS

Isotope Ratio Mass Spectrometry (IRMS) stands as a primary technique for high-precision chlorine isotope analysis. acs.org A critical preparatory step for this analysis involves the quantitative conversion of chloride (Cl⁻) into chloromethane (CH₃Cl) gas. acs.org This conversion is essential because CH₃Cl is a volatile compound suitable for introduction into the mass spectrometer.

The process typically begins with the precipitation of inorganic chloride from a solution as silver chloride (AgCl). acs.org This solid AgCl is then reacted with methyl iodide (CH₃I) in a sealed vial, often heated to ensure the reaction proceeds to completion. acs.org The reaction can be summarized as:

AgCl(s) + CH₃I(l) → CH₃Cl(g) + AgI(s)

The resulting CH₃Cl gas is then purified and introduced into the IRMS system. Modern continuous-flow IRMS (CF-IRMS) systems, often coupled with a gas chromatograph (GC), allow for the efficient separation of CH₃Cl from any residual reactants or byproducts before it enters the mass spectrometer. acs.org This methodology has been refined to a point where it can provide high precision and accuracy, with the ability to analyze samples containing as little as 1.4 micromoles of chloride. acs.org

ParameterValue/ConditionReference
Analyte GasChloromethane (CH₃Cl) acs.org
PrecursorSilver Chloride (AgCl) acs.org
Reactant for ConversionMethyl Iodide (CH₃I) acs.org
Reaction Temperature80°C acs.org
Reaction Time48 hours acs.org
Analytical TechniqueIsotope Ratio Mass Spectrometry (IRMS) acs.org
Minimum Sample Size1.4 µmol of Cl⁻ acs.org

Pyrohydrolysis for Chlorine Extraction from Solid Samples

For solid samples, particularly silicates and other refractory materials, extracting chlorine for isotopic analysis presents a significant challenge. Pyrohydrolysis is a robust technique that facilitates the separation of halogens from such complex matrices. acs.org The method is based on the principle of high-temperature hydrolysis, where the sample is heated in the presence of steam, causing the release of volatile halogen compounds. researchgate.net

In a typical pyrohydrolysis setup, a powdered solid sample is placed in a reaction tube and heated to high temperatures, often in the range of 900-1100°C. A carrier gas, saturated with water vapor, is passed over the sample. The combination of heat and steam breaks down the sample matrix, leading to the formation of volatile hydrogen chloride (HCl). cdnsciencepub.com The evolved HCl gas is then trapped in an alkaline solution, such as sodium hydroxide (NaOH), which can then be further processed for isotopic analysis. acs.org This technique is particularly valuable for ensuring the complete extraction of chlorine from the sample, a critical requirement for accurate isotope ratio measurements. cdnsciencepub.com

ParameterDescriptionReference
PrincipleHigh-temperature hydrolysis of solid samples to release volatile chlorine compounds. researchgate.net
Sample TypePrimarily solid materials such as rocks, minerals, and soils. acs.org
Volatile ProductHydrogen Chloride (HCl) cdnsciencepub.com
Trapping SolutionAlkaline solution (e.g., NaOH) acs.org
AdvantageEnables complete extraction of chlorine from complex and refractory matrices. cdnsciencepub.com

Precipitation Methods for Silver Chloride (AgCl) in Isotope Analysis

The precipitation of chloride as silver chloride (AgCl) is a fundamental and widely used step in the preparation of samples for ³⁷Cl isotope analysis. acs.orgacs.org This process effectively isolates chloride from the sample matrix and concentrates it into a solid form that is suitable for subsequent conversion or analysis. The insolubility of AgCl in acidic solutions makes it an ideal candidate for gravimetric separation. acs.org

The procedure involves adding a solution of silver nitrate (AgNO₃) to an acidic solution containing the chloride ions. nih.gov The reaction is as follows:

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

To ensure quantitative precipitation, the silver nitrate is typically added in stoichiometric excess. The process is often carried out in a low-light environment to prevent the photodissociation of the light-sensitive AgCl. nih.gov After precipitation, the AgCl is carefully washed, dried, and weighed. nih.gov This step not only purifies the chloride but also allows for the determination of the total chlorine content in the original sample. The purified AgCl can then be used for conversion to CH₃Cl for IRMS analysis or other analytical techniques. acs.org

StepDescriptionKey ConsiderationsReference
1. Sample PreparationThe sample containing chloride is dissolved, and the solution is acidified.Acidification helps to prevent the co-precipitation of other silver salts. nih.gov
2. PrecipitationA solution of silver nitrate (AgNO₃) is added to precipitate silver chloride (AgCl).The addition should be slow and with constant stirring to promote the formation of a filterable precipitate. nih.gov acs.org
3. DigestionThe precipitate is typically heated to encourage the coagulation of colloidal particles.This results in a denser, more easily filtered precipitate. nih.gov
4. Filtration and WashingThe AgCl precipitate is separated by filtration and washed to remove impurities.Washing is crucial to remove any adsorbed ions that could interfere with subsequent analysis. nih.gov nih.gov
5. DryingThe purified AgCl is dried to a constant weight.This allows for the quantitative determination of the chloride content. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of ³⁷Cl

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for probing the local chemical environment of atomic nuclei. Both stable chlorine isotopes, ³⁵Cl and ³⁷Cl, are NMR-active with a nuclear spin of I = 3/2, making them amenable to NMR studies. huji.ac.il

Solid-State ³⁷Cl NMR Spectroscopy for Investigating Chloride Environments

Solid-state NMR (ssNMR) of ³⁷Cl is a valuable tool for characterizing the structure and bonding in solid materials containing chlorine. researchgate.net Due to the quadrupolar nature of the ³⁷Cl nucleus, its NMR spectra are sensitive to the local electric field gradient (EFG) at the nucleus, which is a measure of the asymmetry of the electron distribution. nih.gov This sensitivity provides detailed information about the coordination environment, hydrogen bonding, and intermolecular interactions involving the chloride ion. nih.govresearchgate.net

The analysis of ³⁷Cl ssNMR spectra can yield the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηq), which are directly related to the magnitude and symmetry of the EFG tensor. researchgate.net These parameters are highly sensitive to the local chloride environment, making ³⁷Cl ssNMR an effective method for distinguishing between different crystallographic sites of chlorine in a solid and for identifying different polymorphs of pharmaceutical salts. nih.gov High-magnetic-field NMR spectrometers are often required to obtain high-resolution spectra and to accurately determine the NMR parameters. acs.org

NMR ParameterInformation ProvidedSignificance
Quadrupolar Coupling Constant (Cq)Magnitude of the interaction between the nuclear quadrupole moment and the electric field gradient.Highly sensitive to the local electronic environment and bonding. researchgate.net
Asymmetry Parameter (ηq)Describes the deviation of the electric field gradient from axial symmetry.Provides information on the symmetry of the chloride ion's surroundings. researchgate.net
Chemical Shift Anisotropy (CSA)The orientation dependence of the chemical shift.Reflects the anisotropy of the electronic shielding around the nucleus. nih.gov

Applications of ³⁷Cl Isotope Effects on NMR Chemical Shifts

The substitution of the ³⁵Cl isotope with the heavier ³⁷Cl isotope can lead to small but measurable changes in the NMR chemical shifts of neighboring nuclei. acs.org This phenomenon, known as the isotope effect on NMR chemical shifts, arises from the subtle changes in molecular vibrations and, consequently, the time-averaged bond lengths and angles upon isotopic substitution. acs.org

These isotope effects are typically small, often on the order of parts per billion (ppb). cdnsciencepub.com However, with high-resolution NMR spectrometers, these effects can be resolved and provide valuable structural and bonding information. For instance, the ³⁷Cl isotope effect on the ¹⁹⁵Pt NMR chemical shifts in platinum-chloride complexes has been used to identify different isotopologues and isotopomers in solution. acs.orgacs.org Similarly, ³⁷Cl isotope effects have been observed in the proton and ¹⁹F NMR spectra of various organochlorine compounds. acs.orgcdnsciencepub.com The magnitude of the isotope shift can be correlated with the nature of the chemical bonds and the proximity of the observed nucleus to the site of isotopic substitution.

Observed NucleusCompound TypeMagnitude of Isotope Shift (per ³⁷Cl)Reference
¹⁹⁵Pt[PtCl₆]²⁻ complexes~0.17 - 0.18 ppm acs.orgacs.org
¹HChloromethane derivatives (CH₃Cl, CH₂Cl₂, CHCl₃)-0.13 to -0.26 ppb acs.org
¹⁹F1-chloro-2,4-difluorobenzene-1.64 ppb (3-bond effect), -0.54 ppb (5-bond effect) cdnsciencepub.com
¹³CCaulamidine A4.6 - 5.1 ppb researchgate.net

Isotopic Reference Materials and Standardization for ³⁷Cl Measurements

Accurate and precise determination of chlorine-37 (³⁷Cl) isotope ratios is fundamentally dependent on the availability and proper use of isotopic reference materials. These materials are essential for calibrating analytical instruments and for normalizing measurements to a common scale, allowing for the comparison of data across different studies and laboratories.

Standard Mean Ocean Chloride (SMOC) as a Reference

The primary and universally accepted reference point for reporting stable chlorine isotope ratios is Standard Mean Ocean Chloride (SMOC). wikipedia.orgwikipedia.orgusgs.gov The delta notation (δ³⁷Cl) represents the per mille (‰) deviation of a sample's ³⁷Cl/³⁵Cl ratio relative to the ³⁷Cl/³⁵Cl ratio of SMOC. usgs.gov

δ³⁷Cl (‰) = [ (³⁷Cl/³⁵Cl)ₛₐₘₚₗₑ / (³⁷Cl/³⁵Cl)ₛₘₒ꜀ - 1 ] x 1000

The designation of SMOC as the zero point (0 ‰) on the δ³⁷Cl scale is based on the understanding that the isotopic composition of chlorine in the world's oceans is remarkably homogeneous. ciaaw.orgreading.ac.uk Extensive studies of seawater collected from various locations and depths have confirmed this, with a standard deviation of δ³⁷Cl measurements being as low as the analytical precision of the measurement techniques themselves (approximately ±0.08‰ to ±0.10‰). reading.ac.uk This natural isotopic uniformity makes any representative sample of seawater a suitable de facto standard for SMOC. reading.ac.uk

While SMOC itself is the conceptual standard, tangible reference materials are necessary for practical laboratory use. For many years, most chlorine isotope measurements were expressed relative to seawater chloride. ciaaw.org To improve standardization, the National Institute of Standards and Technology (NIST) developed Standard Reference Material (SRM) 975, a sodium chloride (NaCl) material. ciaaw.org Subsequently, NIST SRM 975a was introduced. wikipedia.orgwikipedia.org Today, the internationally accepted anchor for the δ³⁷Cl SMOC scale is NIST SRM 975, which is assigned an exact value. ciaaw.org

Table 1: Key Isotopic Reference Materials for Chlorine

Reference Material Material Type δ³⁷Cl Value (‰ vs. SMOC) ³⁷Cl/³⁵Cl Ratio Notes
SMOC Seawater Chloride 0 (by definition) 0.319627 ± 0.000199 The conceptual zero point of the chlorine isotope scale. wikipedia.org
NIST SRM 975 Sodium Chloride (NaCl) +0.43 (exact value) 0.31977 Internationally accepted anchor for the SMOC scale. ciaaw.orggeologyscience.ru
NIST SRM 975a Sodium Chloride (NaCl) +0.2 0.31970 A widely used certified reference material. ciaaw.orgrsc.org

This table is interactive. Users can sort columns to compare materials.

Development and Validation of Internal and External Calibration Standards

While primary reference materials like NIST SRM 975a define the δ³⁷Cl scale, the development and validation of other calibration standards, both internal and external, are crucial for routine analysis and for ensuring the accuracy of results, particularly in complex matrices or when using different analytical techniques. researchgate.netscielo.br

External standards are typically solutions of a known isotopic composition that are analyzed separately from the unknown sample. quora.com A calibration curve is generated by measuring a series of these standards at different concentrations, allowing for the determination of the unknown sample's isotopic ratio. scielo.br The development of secondary reference materials is a key aspect of this process. For example, the reference material ISL-354 was developed as a secondary isotopic standard from selected seawater using an ion-exchange technique to produce pure NaCl. geologyscience.ruresearchgate.net Its δ³⁷Cl value was carefully measured against NIST SRM 975. geologyscience.ru Such secondary standards are vital as primary materials like NIST SRM 975 may have limited availability. geologyscience.ru

Internal standards are substances with a known isotopic composition that are added directly to the sample before analysis. scielo.br By monitoring the ratio of the analyte to the internal standard, corrections can be made for variations during sample preparation and instrumental analysis. scielo.br This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) where injection volumes can vary. quora.com For compound-specific isotope analysis (CSIA) of chlorinated organic compounds, the use of stable isotope-labeled (SIL) internal standards can significantly improve the agreement between datasets from different platforms. nih.gov

The validation of these standards and the calibration methods is a rigorous process. It involves:

Cross-calibration: An essential step is the cross-calibration of standards and samples between different laboratories and analytical methods, such as Isotope Ratio Mass Spectrometry (IRMS) and Thermal Ionization Mass Spectrometry (TIMS). reading.ac.uk Studies have shown very good agreement between these techniques when proper calibration is performed. reading.ac.uk

Method Optimization: For newer analytical techniques like GC-quadrupole MS (GC-qMS), systematic evaluation of different calibration schemes (e.g., one-point vs. two-point calibration) is necessary. acs.orgresearchgate.net Research has demonstrated that using a two-point calibration with standards that bracket the expected isotopic range of the samples is indispensable for generating reliable δ³⁷Cl data and avoiding calibration bias. researchgate.net

Matrix Matching: Accurate measurements often require matrix-matched standards to correct for instrumental mass fractionation, which can vary between different sample types. osti.gov The development of in-house standards for specific minerals or sample matrices is often required, especially for in-situ analytical techniques. osti.gov

The continuous development and validation of a suite of well-characterized calibration standards are paramount for advancing the field of ³⁷Cl isotope analysis, enabling researchers to confidently trace geochemical, environmental, and industrial processes.

Table 2: Types and Roles of Calibration Standards

Standard Type Description Primary Use Validation Methods
External Standard A standard of known concentration and isotopic composition analyzed separately from the unknown sample. quora.com Generating a calibration curve to quantify the analyte in the unknown sample. Analysis of Certified Reference Materials (CRMs); Inter-laboratory comparisons. scielo.br
Internal Standard A substance with a known concentration and isotopic composition added directly to the blank, calibration standards, and samples. scielo.br Correcting for analyte losses and variations during sample preparation and analysis. scielo.br Comparison with external standard methods; Use of stable isotope-labeled (SIL) compounds. nih.gov

| Secondary Reference Material | A material whose isotopic composition has been characterized by comparison to a primary reference material (e.g., NIST SRM 975). geologyscience.ru | Routine laboratory calibration and quality control, especially when primary standards are unavailable. | Cross-calibration with primary standards; long-term stability analysis. reading.ac.ukgeologyscience.ru |

This table is interactive. Users can sort columns for easier comparison.

Isotope Fractionation and Kinetic Studies Involving 37cl

Theoretical Frameworks of Chlorine Isotope Fractionation

The theoretical underpinnings of chlorine isotope fractionation are rooted in quantum mechanics and statistical thermodynamics. Differences in the vibrational energies of molecules containing ³⁵Cl versus ³⁷Cl lead to isotopic fractionation.

Equilibrium isotope effects occur when a system is in thermodynamic equilibrium, and isotopes are distributed non-uniformly among different phases or chemical species. The magnitude of this fractionation is determined by the reduced partition function ratios of the molecules involved. geologyscience.ru Theoretical calculations, often using ab initio methods and density functional theory (DFT), predict the extent of ³⁷Cl/³⁵Cl fractionation. researchgate.netresearchgate.net

Several key factors control equilibrium chlorine isotope fractionation:

Oxidation State: The oxidation state of chlorine is a primary determinant. Molecules with oxidized chlorine (e.g., ClO₄⁻, containing Cl⁷⁺) tend to concentrate the heavier ³⁷Cl isotope relative to chloride (Cl⁻). geologyscience.ruresearchgate.net At 298 K, perchlorate (B79767) ([ClO₄]⁻) can concentrate ³⁷Cl by as much as 73‰ relative to chlorides. geologyscience.ru

Bonding Partners: The nature of the atom or ion to which chlorine is bonded significantly influences fractionation. For instance, among chlorides, ³⁷Cl is preferentially concentrated in substances where it is bonded to +2 cations (like FeCl₂ and MnCl₂) compared to those with +1 cations (like NaCl). geologyscience.ruresearchgate.net Organic molecules with C-Cl bonds are generally enriched in ³⁷Cl compared to inorganic chlorides. geologyscience.ru

Local Bonding Environment: Even within similar structures, the specific local environment affects isotopic properties. For example, trace amounts of chlorine in minerals like Mg-serpentine and Mg-amphibole are enriched in ³⁷Cl relative to chloromagnesite due to structural constraints. researchgate.net

These theoretical predictions are crucial for interpreting chlorine isotope data from natural systems, such as in brines and minerals, and for understanding the global chlorine cycle. researchgate.net

Kinetic Isotope Effects (KIE) occur during unidirectional chemical reactions where molecules containing the lighter isotope (³⁵Cl) typically react faster than those with the heavier isotope (³⁷Cl). This results in the enrichment of ³⁷Cl in the remaining reactant pool. The chlorine KIE is expressed as the ratio of the rate constants (k₃₅/k₃₇).

The observed KIE in a reaction, particularly an enzymatic one, is not always equal to the intrinsic KIE (the effect solely due to the bond-breaking/forming step). Enzymatic reactions are complex, multi-step processes. acs.org The observed KIE can be "masked" or suppressed by other, non-fractionating steps in the reaction sequence, such as substrate binding or product release. scholaris.ca The relationship is often described by the equation:

KIE_obs = (KIE_int + C_f) / (1 + C_f)

where KIE_int is the intrinsic isotope effect and C_f is the commitment-to-catalysis factor. A large commitment factor, meaning the chemical transformation step is much faster than the release of the substrate from the enzyme, can lead to a small or non-existent observed KIE, even if the intrinsic KIE is large. acs.org

Chlorine KIE studies have been instrumental in elucidating the mechanisms of various reactions, including nucleophilic substitution and elimination reactions. researchgate.net For example, a large chlorine KIE (e.g., k₃₅/k₃₇ = 1.00803) in the Sₙ2 reduction of benzyl (B1604629) chloride indicates significant C-Cl bond rupture in the transition state. nih.gov In enzymatic dehalogenation, chlorine KIEs have helped to reveal mechanistic details for several hydrolytic dehalogenases. acs.orgacs.org

Compound-specific isotope analysis (CSIA) of chlorine is often performed using gas chromatography-mass spectrometry (GC-MS). During the ionization process (typically electron ionization), molecules can fragment. This fragmentation process itself can induce isotopic fractionation, complicating the accurate measurement of the original isotopic composition of the compound. nih.gov

Two types of isotope effects can occur during mass spectrometric analysis:

Inter-ion Isotope Effects: This effect arises from the preferential fragmentation of molecules containing the lighter isotope (³⁵Cl). In a dehalogenation reaction within the mass spectrometer, this leads to an increase in the ³⁷Cl/³⁵Cl ratio of the remaining, unfragmented precursor ion, while the resulting product ion becomes depleted in ³⁷Cl. nih.gov

Intra-ion Isotope Effects: This occurs in molecules with multiple chlorine atoms. During fragmentation, there can be a preference for cleaving the C-³⁵Cl bond over the C-³⁷Cl bond within the same ion. This effect only influences the isotope ratio of the product ion, causing it to be enriched in ³⁷Cl, and does not affect the precursor ion. nih.gov

These effects mean that the distribution of chlorine isotopologues in the measured ions is often non-random (non-binomial). nih.gov Therefore, accurate determination of the bulk chlorine isotope ratio of a compound requires careful consideration of these fragmentation effects and often cannot be achieved by simply measuring an arbitrary pair of isotopologue peaks. nih.govnih.gov

Experimental Investigations of ³⁷Cl Isotope Effects

Experimental studies apply the theoretical frameworks of isotope fractionation to understand real-world processes. By measuring the changes in ³⁷Cl/³⁵Cl ratios, researchers can trace the degradation pathways of chlorinated contaminants and probe the mechanisms of enzymatic reactions.

The biodegradation of chlorinated solvents, such as tetrachloroethene (PCE) and trichloroethene (TCE), is a critical process for environmental remediation. eurochlor.orgepa.gov Compound-specific isotope analysis (CSIA) is a powerful tool for tracking this degradation in situ. taylorfrancis.comub.edu During reductive dehalogenation, bacteria preferentially cleave C-³⁵Cl bonds, leading to a measurable enrichment of ³⁷Cl in the remaining contaminant pool. nih.govnih.gov

The magnitude of this isotopic fractionation (expressed as an enrichment factor, ε) varies depending on the specific contaminant, the bacterial strain, and the enzymatic mechanism involved. nih.gov For example, studies have shown that the degradation of TCE by Geobacter lovleyi and Desulfitobacterium hafniense results in different chlorine enrichment factors. nih.gov Abiotic degradation pathways, such as reduction by zero-valent iron (ZVI), also produce distinct chlorine isotope effects. cloudfront.netnih.gov

Dual-isotope analysis, which combines chlorine isotope data with carbon (¹³C/¹²C) isotope data, provides even greater diagnostic power. nih.gov The ratio of carbon to chlorine fractionation (Λ ≈ εC/εCl) can serve as a signature for specific degradation pathways, helping to distinguish between biotic and abiotic processes or between different microbial mechanisms at contaminated sites. nih.govdtic.mil

Below is a table summarizing experimentally determined chlorine isotope enrichment factors for the reductive dechlorination of TCE under different conditions.

Degradation AgentTypeEnrichment Factor (εCl, ‰)Reference
Geobacter lovleyi strain SZBiotic-3.6 ± 0.1 nih.gov
Desulfitobacterium hafniense Y51Biotic-2.7 ± 0.6 nih.gov
Cobalamin (Vitamin B₁₂)Abiotic (Biomimetic)-4.0 ± 0.2 nih.gov
CobaloximeAbiotic (Biomimetic)-3.5 ± 0.1 nih.gov

For molecules with multiple, non-equivalent chlorine atoms, measuring the average molecular isotope effect may not reveal the full mechanistic picture. Position-specific isotope analysis (PSIA) aims to determine the isotopic composition at individual atomic positions within a molecule. While challenging for chlorine due to analytical limitations, indirect methods can provide this information. nih.gov

A key question in the reductive dehalogenation of TCE, for example, is whether the reaction is position-specific or if there is intramolecular competition between the different chlorine atoms. mdpi.com By analyzing the isotopic composition of both the remaining TCE and the product, cis-dichloroethene (cis-DCE), researchers can infer position-specific effects. nih.gov

In the biodegradation of PCE to TCE by Desulfitobacterium sp. strain Viet1, a significant difference was observed between the primary isotope effect (at the reacting C-Cl bond) and the secondary isotope effect (at the non-reacting C-Cl bonds). nih.govmdpi.com In contrast, during the subsequent reduction of TCE to cis-DCE by Geobacter lovleyi, the isotope effects measured in the product chloride and the remaining C-Cl bond in cis-DCE were much closer in value. mdpi.com This smaller difference suggests that both vicinal chlorine substituents on the TCE molecule were reactive, indicating intramolecular competition. nih.gov This finding helps to constrain possible reaction mechanisms, favoring either a nucleophilic addition by the Co(I) center of the enzyme's cofactor or a single electron transfer. nih.gov

The table below presents position-specific isotope data from the biodegradation of TCE to cis-DCE.

AnalyteIsotope Effect (εCl, ‰)InterpretationReference
TCE (Compound Average)-3.6 ± 0.2Overall fractionation of the reactant nih.gov
Chloride (Cl⁻) product-6.5 ± 2.5Isotope effect at the cleaved position nih.gov
cis-DCE product-2.4 ± 0.3Combined primary and secondary effects nih.gov

Isotopic Fractionation of Chloride Anion in Nano-confined Environments

The confinement of molecules and ions within nanoscale structures can dramatically alter their physicochemical properties compared to their behavior in a bulk environment. nih.govnih.gov Recent research has demonstrated that the nano-confinement of the chloride anion leads to exceptionally large equilibrium isotopic fractionation of chlorine-37 (³⁷Cl) and chlorine-35 (³⁵Cl). nih.govnih.gov This phenomenon is particularly pronounced when the confinement occurs at sub-van der Waals distances. nih.govnih.gov

Studies using computational models have shown that as a chloride anion is confined within nanostructures such as small fullerenes (e.g., F30) or narrow nanotubes (e.g., N10), the resulting isotopic fractionation can reach values significantly greater than those observed in unconfined, bulk environments. nih.gov In some cases, the magnitude of this fractionation is larger than the largest expected chlorine kinetic isotope effects. nih.gov The key factor influencing the degree of fractionation is the distance between the chloride ion and the nearest atom of the nanostructure. nih.gov As this distance decreases, the fractionation effect increases substantially.

The significance of this finding is that such extreme fractionation is not heavily mitigated by the presence of solvents, even highly polar ones like water. nih.gov This suggests that the confinement effect is the dominant force driving the isotopic separation. This discovery has potential applications in developing new methods for isotopic enrichment, particularly for elements that typically exhibit only small isotopic fractionation under normal conditions. nih.govnih.gov

The table below presents theoretical data on the chlorine isotopic fractionation (ε³⁷Cl) of a chloride anion confined within various nanostructures, highlighting the relationship between the fractionation magnitude and the distance from the confining atoms. nih.gov

NanostructureConfining AtomDistance (dX…Cl in Å)Isotopic Fractionation (ε³⁷Cl in ‰)
Fullerene (F30)Carbon2.5018.9
Fullerene (F60)Carbon3.505.3
Nanotube (N10)Carbon2.5019.3
Boron Nitride NanotubeBoron2.5024.3
Gold NanotubeGold3.0011.2

This interactive table is based on data from computational studies on isotopic fractionation in nano-environments. nih.gov

Fractionation Processes in Aquatic Systems

In aquatic systems, several physical and geochemical processes can cause significant fractionation of chlorine isotopes. The δ³⁷Cl value, which represents the deviation of the ³⁷Cl/³⁵Cl ratio from a standard (Standard Mean Ocean Chloride, or SMOC), is a valuable tracer for these processes. researchgate.net Natural terrestrial materials generally have a narrow range of δ³⁷Cl values, but processes like diffusion, ion filtration, and dissolution/precipitation can lead to large variations. researchgate.net

Evaporation and Precipitation: During the evaporation of brines and the subsequent precipitation of chloride minerals, significant isotopic fractionation occurs. Studies on the evaporation of saline solutions, such as those from Qarhan Saline Lake, show that δ³⁷Cl values in both the residual brine and the mineral precipitates decrease as salt crystallization progresses. daneshyari.com This indicates that the heavier isotope, ³⁷Cl, is preferentially partitioned into the aqueous phase, leaving the precipitate and the remaining brine enriched in ³⁵Cl. daneshyari.com The fractionation factor (α) varies depending on the specific chloride mineral being precipitated. daneshyari.com

The established chlorine isotope fractionations between various chloride minerals and their saturated solutions are detailed in the table below. daneshyari.com

Mineral PrecipitateFractionation (10³ ln αprecipitate-solution)
Sodium chloride (NaCl)+0.26 ± 0.07
Potassium chloride (KCl)-0.09 ± 0.09
Bischofite (MgCl₂·6H₂O)-0.06 ± 0.10

This interactive table summarizes fractionation factors during mineral precipitation from saturated solutions. daneshyari.com

Ion Filtration in Sedimentary Basins: In marine and other sedimentary environments, the compaction of clay-rich sediments can lead to a process known as ion filtration. As water is expelled upwards through the clay layers, which act as semi-permeable membranes, isotopic fractionation of dissolved chloride can occur. ifremer.frresearchgate.net Pore fluids from numerous oceanic drilling sites show a systematic decrease in δ³⁷Cl with depth, with values dropping as low as -8.5‰ compared to seawater (0‰). ifremer.fr This depletion in ³⁷Cl is often correlated with the abundance of clays (B1170129), particularly smectites. ifremer.fr The prevailing hypothesis is that as the fluid is advected through the clay, the heavier ³⁷Cl isotope is slightly impeded, leading to the accumulation of ³⁷Cl-depleted fluids at depth and the expulsion of complementary ³⁷Cl-enriched fluids out of the sediment pile. ifremer.frresearchgate.net

Vapor-Liquid Partitioning: In hydrothermal systems and during fluid-phase separation (boiling), chlorine isotopes can be fractionated between the liquid and vapor phases. Experimental studies conducted under conditions relevant to submarine hydrothermal systems (400-450 °C) have investigated this partitioning. geologyscience.ru The results generally show weak to negligible vapor-liquid fractionation, with the fractionation factor (Δ³⁷Clvapor–liquid) being close to zero. geologyscience.ru However, subtle trends have been observed where the fractionation value changes slightly with pressure relative to the critical point. geologyscience.ru Despite these minor variations, the near-zero fractionation suggests that even extensive Rayleigh fractionation during boiling would not alter the chlorine isotope composition of a fluid by more than 0.5‰ from its original value. geologyscience.ru

The table below shows experimental results for chlorine isotope fractionation between coexisting vapor and liquid phases in the H₂O-NaCl system at 400 °C. geologyscience.ru

Pressure Difference (Pcritical − P [MPa])Fractionation (Δ³⁷Clvapor–liquid in ‰)
00.0
1.0 to 1.5+0.2
2.5 to 3.0-0.2
>4.50.0

This interactive table presents data on the vapor-liquid fractionation of chlorine isotopes at varying pressures. geologyscience.ru

Geochemical and Environmental Applications of 37cl As a Tracer

Hydrological Tracing with ³⁷Cl-Labeled Chloride

The conservative nature of the chloride ion in most low-temperature hydrological environments makes it an excellent tracer for water movement. The addition of chloride enriched in ³⁷Cl allows for precise tracking of water parcels and the quantification of mixing and transport processes.

The distinct isotopic signatures of different water bodies can be utilized to understand their interaction. By analyzing the δ³⁷Cl values of surface water and groundwater, researchers can determine the extent of mixing between these two reservoirs. esaa.org For instance, a shift in the δ³⁷Cl value of groundwater in proximity to a river can indicate infiltration of surface water into the aquifer.

In a case study investigating potential contamination of a bedrock aquifer by surface brine ponds, the significant difference in δ³⁷Cl signatures between the bedrock groundwater and the brine ponds (a difference of 2.5‰ or greater) was a key piece of evidence. esaa.org This large isotopic difference, likely caused by membrane filtration or diffusion in the low-permeability bedrock, strongly suggested that the elevated chloride in the bedrock was not from the industrial activities at the surface. esaa.org By using concentration and isotope mass balance equations, it was possible to estimate the proportion of different water sources contributing to the aquifer's composition. The analysis concluded that the overburden aquifer's chloride concentration and isotopic signature were consistent with a mixture of meteoric water, bedrock water, and a very small component of brine. esaa.org

Table 1: Illustrative δ³⁷Cl Values in Different Hydrological Systems

Water SourceTypical δ³⁷Cl Range (‰ vs. SMOC)Reference
Seawater0 nasa.gov
Groundwater-4.25 to +3.00 iaea.org
Pore Waters-4.25 to +3.00 iaea.org
Aerosols-4.25 to +3.00 iaea.org
Evaporites-0.84 to +7.5 iaea.org
Brine Ponds (Industrial)Can be significantly different from natural groundwater esaa.org

This table provides a general range of δ³⁷Cl values; actual values are site-specific.

The movement of chloride through the soil profile is a critical aspect of nutrient cycling and contaminant transport. researchgate.net Studies using ³⁷Cl as a tracer have provided detailed information on the processes governing chloride's fate in these complex systems. Isotopic fractionation, the slight partitioning of isotopes due to differences in their mass, can occur during processes like diffusion, leading to changes in the δ³⁷Cl of the dissolved chloride. researchgate.netdntb.gov.ua

Research has shown that while chloride is often considered a conservative tracer, there is extensive natural chlorination of organic matter in terrestrial ecosystems. d-nb.info This means that chloride ions can be incorporated into organic molecules, affecting their transport and residence time in the soil. d-nb.info Experiments with ³⁶Cl, a radioactive isotope of chlorine, have confirmed significant rates of natural chlorination in various soil types. d-nb.info This interaction with soil organic matter can lead to a longer retention of chlorine in the soil than previously thought.

Source Identification and Tracing Environmental Contaminants Using ³⁷Cl Ratios

The isotopic composition of chlorine in environmental contaminants can provide a unique fingerprint, allowing for the identification of their sources and the tracking of their movement and degradation in the environment.

Stable chlorine isotope analysis is an effective tool for differentiating between natural and man-made sources of chlorinated compounds. researchgate.net Natural sources of chloride in groundwater, such as the dissolution of minerals or interaction with deep basin brines, can have distinct δ³⁷Cl signatures compared to anthropogenic sources like industrial waste or road salt. esaa.orgknowyourh2o.com

For example, studies have used δ³⁷Cl in conjunction with other isotopic tracers like δ³⁴S to identify the sources of sulfate (B86663) and chloride contamination in groundwater systems. acs.org In one study, the very low δ³⁷Cl values in rainwater indicated that the chloride was derived from anthropogenic sources, likely the emission of HCl from coal combustion, rather than from marine aerosols. acs.org By plotting δ³⁷Cl against the inverse of the chloride concentration, it's possible to distinguish between different sources such as atmospheric deposition, municipal sewage, and the dissolution of minerals. acs.org

Compound-specific isotope analysis (CSIA) of chlorine is a powerful technique for tracking the fate of chlorinated organic contaminants in the environment. nih.govresearchgate.net Many industrial chemicals, such as tetrachloroethene (PCE) and trichloroethene (TCE), are significant groundwater pollutants. d-nb.info The δ³⁷Cl values of these compounds can vary depending on the manufacturing process, providing a way to trace the origin of a contamination plume. researchgate.net

Furthermore, microbial degradation of these contaminants often leads to significant chlorine isotope fractionation. nasa.gov As bacteria break down the contaminant, they preferentially react with molecules containing the lighter ³⁵Cl isotope, leaving the remaining contaminant enriched in ³⁷Cl. nasa.gov This predictable shift in the isotopic composition can be used to monitor the progress of natural attenuation or engineered bioremediation efforts. srce.hr For instance, the reductive dechlorination of PCE and TCE by anaerobic bacteria results in a distinct change in the δ³⁷Cl of the remaining compounds. nasa.gov

Table 2: Chlorine Isotope Fractionation during Microbial Degradation of Chlorinated Solvents

ContaminantDegradation ProcessChlorine Isotope Enrichment Factor (εCl ‰)Reference
Tetrachloroethene (PCE)Reductive DechlorinationVaries with bacterial strain nasa.gov
Trichloroethene (TCE)Reductive DechlorinationVaries with bacterial strain nasa.gov
Chloromethane (CH₃Cl)Bacterial Degradation-10.9 ± 0.7 and -9.4 ± 0.9 researchgate.net

The enrichment factor (ε) quantifies the extent of isotope fractionation.

Biogeochemical Cycling of Chlorine and ³⁷Cl Incorporation in Ecosystems

Chlorine is an essential element that participates in a complex global biogeochemical cycle, moving between the atmosphere, oceans, land, and living organisms. tylerbarnum.comwikipedia.orgnih.gov While chloride (Cl⁻) is the most common form, chlorine is also found in a wide variety of organic compounds. bohrium.com The isotopic composition of chlorine can be altered by biological and chemical processes, providing insights into these cycles.

Natural Chlorination of Organic Matter in Terrestrial Ecosystems

The natural formation of organochlorine compounds in soil is a significant part of the terrestrial chlorine cycle. While radioactive chlorine isotopes like ³⁶Cl have been used to confirm the rates of natural chlorination, the stable isotope ³⁷Cl provides insights into the mechanisms of these processes. diva-portal.org Isotopic analysis of naturally chlorinated organic matter can help differentiate between various sources and formation pathways. Although chlorine-containing formulas can be detected in natural organic matter (NOM) before any disinfection processes, their precise origin—whether from natural chlorination, sample preparation, or other sources—is often an area of active investigation. acs.org The balance between the natural chlorination of organic matter and subsequent dechlorination is believed to be a more significant factor for soil chloride levels than atmospheric deposition. nih.gov

Uptake and Accumulation of Chloride by Organisms

Organisms actively take up chloride from their environment, and the isotopic signature of this chloride can be used to trace its movement and accumulation. In higher plants, chloride is an essential micronutrient involved in photosynthesis, stomatal regulation, and maintaining osmotic balance. diva-portal.orgnih.gov However, plants can accumulate chloride to levels that qualify it as a macronutrient, a process which requires a significant expenditure of metabolic energy. nih.gov Studies on plant species show that the distribution of chloride can be preferential, with actively growing young leaves accumulating higher concentrations, especially when availability is limited. nih.gov The isotopic composition of chlorine (δ³⁷Cl) within plant tissues can reflect the source of the chloride and any fractionation that occurs during uptake and transport, providing a tracer for nutrient cycling in ecosystems. While chloride is not metabolized, its accumulation can compete with the uptake of other essential nutrients like nitrate. nih.gov

Volatilization and Degradation Pathways of Organochlorines in the Environment

Stable chlorine isotope analysis is a valuable tool for understanding the fate of organochlorine pollutants in the environment. The degradation and volatilization of these compounds can lead to isotopic fractionation, where the ratio of ³⁷Cl to ³⁵Cl in the remaining compound changes. By measuring the δ³⁷Cl of organochlorines, researchers can identify degradation pathways and quantify the extent of transformation. usgs.govnih.gov For example, the Rayleigh fractionation during the evaporation of tetrachloroethene (PCE) resulted in a chlorine isotopic enrichment factor (εCl) of -1.1 ± 0.4 per thousand. nih.gov This isotopic shift indicates that molecules containing the lighter ³⁵Cl isotope volatilize at a slightly faster rate. Laboratory experiments using photovolatility chambers help systematically evaluate the photodegradation and volatilization of surface-located pesticides, providing detailed insights into how environmental factors like light and ozone influence these processes. nih.gov Such studies are crucial for assessing the environmental risk of these persistent pollutants. researchgate.netnih.gov

Geochemistry of Chlorine Isotopes in Earth Systems

The isotopic composition of chlorine provides a unique fingerprint for tracing the origin and movement of volatiles within the Earth's crust and mantle. Variations in δ³⁷Cl values are used to decipher complex magmatic and hydrothermal processes.

Tracing Volatile Sources in Igneous Rocks and Hydrothermal Fluids

Chlorine is one of the most abundant volatile elements in igneous systems. geochemicalperspectivesletters.org As a hydrophilic element, its isotopic fingerprint (δ³⁷Cl) is a powerful tracer for volatile sources in igneous rocks and associated hydrothermal fluids. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The δ³⁷Cl values in different geological settings can vary, reflecting the source of the chlorine. For instance, small variations in δ³⁷Cl values have been reported in various water types, with fractionation occurring during processes like diffusion in groundwater and high-temperature water-rock interactions. usgs.gov In volcanic systems, δ³⁷Cl analysis helps to distinguish between different volatile sources and understand the processes that control the composition of volcanic gases and fluids. geochemicalperspectivesletters.org

Chlorine Isotope Variations in Magmatic Brine Assimilation and Rhyolite Genesis

Recent studies have utilized δ³⁷Cl as a conservative tracer to investigate the interaction between brine and melt in silicic magma systems. landsbokasafn.israis.ishelsinki.fi Research on silicic volcanic rocks from Iceland revealed that their δ³⁷Cl values are systematically shifted to more negative values (by up to 2.9‰) compared to associated basalts and intermediate rocks. geochemicalperspectivesletters.orglandsbokasafn.is This significant isotopic shift cannot be explained by common magmatic processes like crustal assimilation, mineral-melt fractionation, or syn-eruptive degassing. geochemicalperspectivesletters.orglandsbokasafn.is Instead, these low δ³⁷Cl values in silicic rocks are attributed to the assimilation of magmatic brines. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orglandsbokasafn.is These brines, which are enriched in chlorine, are thought to form and be stored in long-lived crustal magma mushes. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This process of magmatic brine assimilation is now considered a fundamental, previously unrecognized aspect of rhyolite genesis. geochemicalperspectivesletters.orglandsbokasafn.is

Table 1: δ³⁷Cl Values in Icelandic Volcanic Rocks
Rock TypeTypical δ³⁷Cl Values (‰ vs. SMOC)Reference
BasaltsAverage propagating rift basalt δ³⁷Cl value of +0.7‰ geochemicalperspectivesletters.org
Silicic Rocks (Rhyolites)Systematically shifted to more negative values compared to basalts geochemicalperspectivesletters.orglandsbokasafn.is
Magmatic Brines (inferred)Low δ³⁷Cl values, potentially down to -5.6‰ in fluid inclusions geochemicalperspectivesletters.org

Chlorine Cycling in Subduction Zones and Mantle Plumes

The isotopic composition of chlorine is a key tracer for understanding the recycling of materials at subduction zones and the composition of mantle plumes. Lavas associated with subduction zones and oceanic islands exhibit a range of δ³⁷Cl values, typically from -3‰ to +3‰. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This variation is attributed to the incorporation of different materials into the mantle source, including subduction fluids, recycled marine sediments, and altered oceanic crust. geochemicalperspectivesletters.org The uptake of chlorine by hydrous minerals provides a mechanism for cycling chlorine deep into the mantle. researchgate.net By analyzing the δ³⁷Cl of volcanic rocks from these settings, geochemists can trace the contribution of subducted components and better understand the large-scale geochemical cycles that link the Earth's surface and its deep interior. geochemicalperspectivesletters.orgresearchgate.netdur.ac.uk

Astromaterial Analysis for ³⁷Cl Variations

The analysis of stable chlorine isotopes, specifically the abundance variations of chlorine-37 (³⁷Cl), in extraterrestrial materials offers a powerful lens through which to view the formation and evolution of the solar system. Chlorine's volatile nature means its isotopic composition can be altered by processes such as degassing and aqueous alteration, making it a sensitive tracer for the history of planetary bodies. nasa.gov Variations in the ³⁷Cl/³⁵Cl ratio are expressed in delta notation (δ³⁷Cl) in parts per thousand (‰) relative to the Standard Mean Ocean Chloride (SMOC). These isotopic signatures in astromaterials like meteorites, lunar samples, and cometary dust provide critical insights into the origin of volatiles and the conditions on their parent bodies.

Detailed Research Findings

Meteorites: Carbonaceous chondrites, considered some of the most primitive materials in the solar system, have been a primary focus of ³⁷Cl analysis. These meteorites show evidence of aqueous alteration, a process where water interacted with the rock on their parent asteroids. usra.edukent.ac.uknih.gov This alteration led to the formation of new minerals, including phyllosilicates and carbonates. usra.edunasa.gov Studies on these meteorites reveal that the degree of aqueous alteration influences the chlorine isotopic composition. The process can cause the redistribution and fractionation of chlorine isotopes between different mineral phases. researchgate.net

Lunar Samples: Samples returned from the Apollo missions have been crucial in understanding the unique geochemical history of the Moon. nih.govmeteoritical.org Lunar materials are notably depleted in volatile elements compared to Earth, and they exhibit significantly high and variable δ³⁷Cl values, ranging from -0.7‰ to over 80‰. nasa.gov This enrichment in the heavier ³⁷Cl isotope is a key piece of evidence supporting early and extensive degassing of the Moon. pnas.org The leading hypothesis suggests this volatile loss and isotopic fractionation occurred during the high-energy Giant Impact event, which is thought to have formed the Moon. nasa.govpnas.org The δ³⁷Cl values in lunar apatite, a chlorine-bearing mineral, can be particularly high, clustering from 20 to 30‰ in highlands samples. nasa.gov There is a notable discrepancy between δ³⁷Cl values from bulk rock analyses and in-situ analyses of specific minerals like apatite, which highlights the complex distribution of chlorine isotopes within lunar rocks. nasa.gov

Cometary Dust: The analysis of dust from comets, such as the samples from Comet Wild 2 returned by NASA's Stardust mission, provides a window into the composition of the outer solar system. astronomy.com Comets are thought to be aggregates of ice and dust that preserve primitive materials from the early solar nebula. nasa.gov Isotopic analyses of these particles, including those of elements like oxygen, show an unexpected mix of materials forged in both the cold outer regions and the hotter inner solar system. astronomy.comsujoym.net While specific data on chlorine isotopes in cometary dust is still emerging, the heterogeneity observed in other isotopes suggests that chlorine may also hold clues about the large-scale mixing of materials during the solar system's formation.

Data Tables

Table 1: Representative δ³⁷Cl Values in Lunar Samples This table presents a summary of δ³⁷Cl values for different types of lunar materials. The data illustrates the significant enrichment in ³⁷Cl compared to terrestrial rocks (which have a δ³⁷Cl value of ~0‰ by definition).

Lunar Sample Typeδ³⁷Cl Range (‰)Interpretation
Mare Basalts (Bulk)~4.1 ± 4.0Reflects degassing of lunar magmas. pnas.org
Highlands Lithologies (Bulk)4.1 to 10.3Represents the composition of the early lunar crust, also affected by degassing. nasa.gov
Apatite in Mare Basalts~11.6 ± 4.0In-situ mineral analysis shows higher values than bulk rock, indicating isotopic heterogeneity. nasa.gov
Apatite in Highlands Samples20 to 30Suggests a component with a characteristically high δ³⁷Cl value, possibly from the last melts of the lunar magma ocean. nasa.govresearchgate.net

Table 2: Comparison of δ³⁷Cl Across Different Astromaterials This table provides a comparative overview of chlorine isotopic compositions in various solar system bodies, highlighting their distinct volatile histories.

MaterialTypical δ³⁷Cl Range (‰)Significance
Terrestrial Rocks~0Defines the standard for comparison.
Carbonaceous Chondrites-0.5 to +1.2Represents primitive solar system material that underwent aqueous alteration. pnas.org
Martian Meteorites-1 to +2Suggests a different history of volatile processing compared to Earth and the Moon. pnas.org
Lunar Rocks-0.7 to >+80Indicates extensive volatile loss, likely during the Moon-forming Giant Impact. nasa.gov

Theoretical and Computational Modeling of 37cl Isotopic Systems

Quantum Chemical Methods for Predicting Chlorine Isotope Effects

Quantum chemical (QC) methods are fundamental to predicting and understanding chlorine kinetic isotope effects (Cl-KIEs) and equilibrium isotopic fractionation. nih.govnih.gov These computational techniques allow for the theoretical evaluation of isotope effects, which is crucial for interpreting experimental results from complex systems like enzymatic dehalogenations. nih.gov

The prediction of isotope effects relies on calculating the vibrational frequencies of molecules. Isotopic substitution, such as replacing ³⁵Cl with ³⁷Cl, alters these vibrational frequencies due to the mass difference. These frequency shifts, though small, are the origin of isotope effects. nih.gov QC methods can calculate these frequencies for reactant and transition state structures, which in turn allows for the prediction of KIEs. For instance, a large chlorine KIE suggests significant C-Cl bond rupture in the transition state of a reaction. acs.orgnih.gov

Various QC methods are employed, with the choice often representing a balance between computational cost and accuracy. For example, the relatively inexpensive B3LYP/3-21G* method has been found suitable for determining proton positions in hydrogen-bonded chloride systems, which is a prerequisite for higher-level calculations of electric field gradient (EFG) tensors. acs.org Studies on amino acid hydrochlorides have demonstrated that QC calculations performed on cluster models of the chloride ion's environment can reproduce experimentally determined quadrupolar coupling constants (CQ) to within 18%. rsc.org For systems where neutron diffraction data are available, specific QC methods can reproduce experimental CQ values with a root-mean-square deviation of just 0.1 MHz. nih.govacs.org

Research has also shown that noncovalent interactions, such as hydrogen bonding, influence chlorine isotope effects. nih.gov Theoretical predictions have been instrumental in exploring these subtle effects, which might otherwise be difficult to isolate experimentally. nih.govresearchgate.net

Table 1: Quantum Chemical Methods and Their Application in Predicting Chlorine Isotope Effects

Method/Functional System/Application Key Finding Reference
B3LYP/3-21G* Amino acid hydrochlorides Provides suitable proton positions for subsequent higher-level calculations of chlorine EFG tensors. acs.org
Various QC Methods Cluster models of amino acid hydrochlorides Reproduced experimental chlorine-35 CQ values to within 18%. rsc.org
Identified QC Method Salts with available neutron diffraction structures Reproduced experimental CQ values with a root-mean-square deviation of 0.1 MHz. nih.govacs.org
QC Calculations Enzymatic dehalogenations Essential for the theoretical evaluation and interpretation of chlorine kinetic isotope effects (Cl-KIEs). nih.gov

Molecular Dynamics Simulations of Isotopic Behavior in Chloride Systems

Molecular dynamics (MD) simulations provide a powerful approach for studying the dynamic behavior of isotopic systems, including those containing ³⁷Cl. These simulations model the movement of atoms and molecules over time, offering insights into processes like diffusion and transport, which can lead to isotopic fractionation.

MD simulations have been used to investigate the fractionation of chlorine isotopologues of chlorohydrocarbons during diffusion in liquid water. researchgate.net Such studies are critical for understanding the fate of contaminants in subsurface systems, where diffusion plays a pivotal role in their transport and distribution. researchgate.net The simulations can quantify the subtle differences in the diffusive behavior of molecules containing ³⁵Cl versus ³⁷Cl, helping to interpret isotopic signatures observed in the field.

While direct MD simulation studies focused exclusively on sodium chloride (³⁷Cl) are not extensively detailed in the provided literature, the principles derived from studies on other chloride-containing systems are broadly applicable. The simulations track the trajectories of individual isotopologues, allowing for the calculation of diffusion coefficients and the resulting isotopic fractionation. This information is vital for building more accurate reactive transport models used in hydrogeology and environmental science.

Modeling of Isotopic Fractionation in Complex Chemical and Biological Reactions

Modeling is essential for predicting and interpreting ³⁷Cl isotopic fractionation in complex systems, ranging from groundwater remediation to geochemistry. nih.govajsonline.org These models can simulate how the isotopic composition of a substance changes as it undergoes chemical or biological transformations.

In environmental science, mathematical frameworks have been developed to simulate the carbon and chlorine isotopic fractionation that occurs during the reductive dechlorination of chloroethenes by microbes. nih.govplos.org These models can be either comprehensive, considering all possible isotopocules (molecules differing only in their isotopic composition) as individual species, or simplified for lower computational demand. nih.govplos.org Such models have successfully simulated plausible C/Cl isotopic compositions for compounds like tetrachloroethene (PCE) and trichloroethene (TCE) during sequential dechlorination. nih.govplos.org

In geochemistry, reaction path models are used to trace the fractionation of stable isotopes during processes like the diagenesis of sandstone or the hydrothermal alteration of rock. ajsonline.org These models can account for isotopic fractionation among aqueous species and can simulate fractionation under conditions of both isotopic equilibrium and disequilibrium. ajsonline.org For instance, they can model a scenario where a mineral precipitates in isotopic equilibrium with a fluid, while pre-existing minerals remain isotopically unchanged. ajsonline.org

Recent computational studies have revealed that nano-confinement can lead to unprecedentedly large equilibrium isotopic fractionation for ³⁷Cl/³⁵Cl. nih.govresearchgate.net When a chloride anion is confined within nanostructures like small fullerenes or narrow nanotubes, the resulting isotopic fractionation can reach values significantly larger than those observed in bulk environments. nih.gov This discovery, driven by theoretical modeling, suggests potential applications in isotopic enrichment and highlights the need to consider such effects in analytical procedures involving nanomaterials. nih.govresearchgate.net

Table 2: Isotopic Fractionation (ε³⁷Cl) of Chloride in Nanostructures

Nanostructure Distance to Nearest Atom (dₓ...Cl in Å) Isotopic Fractionation (ε³⁷Cl in ‰) Reference
Fullerene (F60) > 3.0 < 9 nih.gov
Fullerene (F30) < 3.0 > 25 nih.gov
Nanotube (N10) < 3.0 > 25 nih.gov

Computational Approaches for Interpreting ³⁷Cl Spectroscopic Data

Computational methods are integral to the analysis and interpretation of spectroscopic data for chlorine isotopes, particularly ³⁷Cl solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgrsc.org Due to the quadrupolar nature of chlorine nuclei (both ³⁵Cl and ³⁷Cl have a nuclear spin I > 1/2), their NMR spectra can be broad and complex. Quantum chemical calculations are essential for extracting detailed information about the local molecular and electronic structure from these spectra. nih.govacs.org

These computational approaches are used to calculate key NMR interaction parameters, such as the electric field gradient (EFG) tensor (related to the quadrupolar coupling constant, CQ) and the chemical shift (CS) tensor. acs.orgrsc.orgresearchgate.net By comparing the calculated tensors with experimental data, researchers can validate structural models and gain deeper insights. For example, a combined experimental-theoretical procedure has been developed to refine the positions of hydrogen-bonded protons around chloride ions in amino acid hydrochlorides. acs.org

The agreement between experimental and computationally predicted NMR parameters is often very good. In studies of paramagnetic cobalt(II) compounds, ³⁵/³⁷Cl NMR tensors calculated using a periodic Density Functional Theory (DFT) method were found to be in reasonable agreement with experimental results. researchgate.net Similarly, for a series of L-amino acid hydrochloride salts, quantum chemical calculations on cluster models reproduced the experimental CQ values to within 18%. rsc.org This synergy between solid-state NMR experiments and quantum chemical calculations provides a powerful tool for characterizing the chloride binding environment in diverse systems, from simple salts to complex biological structures like chloride ion channels. acs.orgnih.govacs.org

Synthesis and Enrichment of 37cl Enriched Materials

Methods for ³⁷Cl Isotope Separation and Enrichment

The separation of isotopes of the same element is challenging because their chemical properties are nearly identical. wikipedia.org Practical separation techniques, therefore, rely on the small differences in physical properties arising from their mass difference. wikipedia.org Several methods have been developed and investigated for the enrichment of ³⁷Cl.

Thermal Diffusion Isotope Separation (TDIS) is a proven technology for enriching ³⁷Cl. pnnl.gov This method utilizes a temperature gradient established between two surfaces to induce isotopic separation in a gaseous compound. nuclearmuseum.org When a gas like hydrogen chloride (HCl) is placed in this gradient, the lighter H³⁵Cl molecules tend to diffuse toward the hotter surface, while the heavier H³⁷Cl molecules concentrate near the colder surface. pnnl.govnuclearmuseum.org Convection currents then carry the separated isotopes to opposite ends of a tall column, allowing the enriched fraction to be collected. nuclearmuseum.org

The principle of thermal diffusion was first predicted by Enskog in 1911 and experimentally demonstrated by Chapman and Dootson in 1917. pnnl.gov A significant breakthrough occurred in 1939 when Clusius and Dickel successfully separated HCl into its isotopic components using this method. pnnl.govinl.gov Subsequent work by researchers like Kennedy, Seaborg, Kranz, and Watson further refined the technique for chlorine isotope separation. pnnl.govinl.gov

Recent research at the Pacific Northwest National Laboratory (PNNL) has focused on optimizing TDIS for producing high-purity ³⁷Cl. pnnl.govosti.govpnnl.gov Their work involves using hydrogen chloride (HCl) as the process gas, as it serves as a convenient precursor for generating various chloride salts needed for applications like molten salt reactors. pnnl.gov PNNL has constructed and tested TDIS apparatuses, validating multi-physics models to predict and optimize the separation process, with the goal of scaling up production. pnnl.govosti.govinl.gov First-pass separations of ³⁵Cl/³⁷Cl have been reported to exceed 99%. pnnl.gov

While TDIS is effective, other techniques have been utilized or are under investigation for chlorine isotope separation. pnnl.gov These methods are based on different physical principles to exploit the mass difference between ³⁵Cl and ³⁷Cl. wikipedia.org

Gas Centrifugation: This was the first method successfully used to separate chlorine isotopes. In 1934, Jesse Beams at the University of Virginia demonstrated the separation of ³⁵Cl from ³⁷Cl using a centrifuge. preprints.orgnuclearmuseum.org The process involves spinning a gaseous chlorine compound, such as HCl, at high speeds. preprints.orgnuclearmuseum.org The centrifugal force pushes the heavier molecules (containing ³⁷Cl) toward the outer wall of the centrifuge, while the lighter molecules (containing ³⁵Cl) remain closer to the center, allowing for their separation. wikipedia.orgnuclearmuseum.org Gas centrifugation is considered one of the best methods for isotope separation and is used extensively for uranium enrichment. preprints.orgwikipedia.org

Electromagnetic Isotope Separation (EMIS): This method, often performed in a device called a calutron, uses strong magnetic fields to separate ionized atoms based on their mass-to-charge ratio. While capable of achieving high purity, EMIS is generally a slow and energy-intensive process, which may limit its feasibility for producing the large, timely quantities of H³⁷Cl required for industrial applications. pnnl.gov

Liquid Solution Centrifugation: A more recent development involves the centrifugation of dissolved chemical compounds in a liquid solution. nih.govresearchgate.net This technique can be applied to a wide range of elements and has been shown to produce large separation factors. nih.govarxiv.org For chlorine, a salt like calcium chloride (CaCl₂) could potentially be dissolved in a solvent and centrifuged to separate isotopes of both the cation (calcium) and the anion (chlorine). researchgate.net This method operates at or near ambient temperature and pressure and avoids the use of hazardous gaseous precursors. nih.gov

Other Methods: Several other techniques exist, including gaseous diffusion, distillation, chemical exchange reactions, and photochemical methods. preprints.orgpnnl.govgoogle.com Gaseous diffusion relies on the principle that lighter isotopes pass through a porous barrier more readily than heavier ones. nuclearmuseum.org Photochemical methods use lasers to selectively excite molecules containing a specific isotope (e.g., CS³⁷Cl₂), inducing a chemical reaction that allows for separation. google.com

Table 1: Comparison of ³⁷Cl Isotope Separation Techniques

Technique Principle of Operation Working Material Key Advantages Key Limitations
Thermal Diffusion (TDIS) Temperature gradient induces diffusion and convection. pnnl.govnuclearmuseum.org Gaseous HCl pnnl.gov Proven technology, can achieve high purity. pnnl.gov Energy intensive, requires tall columns for efficiency. pnnl.govnuclearmuseum.org
Gas Centrifugation Centrifugal force separates isotopes by mass. wikipedia.orgnuclearmuseum.org Gaseous HCl or other volatile chlorine compounds. preprints.org High throughput, efficient for large-scale production. preprints.orgwikipedia.org Requires high-speed, precision machinery; secretive technology. wikipedia.org
Electromagnetic (EMIS) Magnetic fields separate ions by mass-to-charge ratio. pnnl.gov Ionized chlorine Very high purity separation. pnnl.gov Low throughput, high energy consumption, costly. pnnl.gov
Liquid Solution Centrifugation Centrifugal force separates dissolved isotopic species. nih.gov Aqueous solutions of chloride salts (e.g., CaCl₂). researchgate.net Applicable to many elements, safe operating conditions, large separation factors. nih.gov Newer technology, requires further development for industrial scale. energy.gov

| Photochemical Separation | Lasers selectively excite one isotope to induce a reaction. google.com | Gaseous compounds like thiophosgene (CSCl₂). google.com | High selectivity. google.com | Complex process, may have low throughput. |

Production of ³⁷Cl-Enriched Precursors (e.g., H³⁷Cl, Ag³⁷Cl)

The direct output of the Thermal Diffusion Isotope Separation (TDIS) process, as implemented for chlorine enrichment, is hydrogen chloride gas enriched in ³⁷Cl (H³⁷Cl). pnnl.gov The choice of HCl as the working fluid in TDIS is strategic, as it is a readily usable reagent for the subsequent synthesis of other critical chloride compounds. pnnl.gov

Once H³⁷Cl is produced and collected, it serves as the primary enriched precursor. It can then be used in standard chemical reactions to produce a wide range of other ³⁷Cl-enriched materials. For example, reacting H³⁷Cl with silver nitrate (AgNO₃) in an aqueous solution would precipitate silver chloride enriched in ³⁷Cl (Ag³⁷Cl). To produce sodium chloride (Na³⁷Cl), the enriched H³⁷Cl gas could be reacted with a sodium-containing base like sodium hydroxide (NaOH). The versatility of H³⁷Cl as a starting material is a key advantage in supplying enriched chlorine for diverse applications.

Applications of Enriched ³⁷Cl in Advanced Research and Industrial Processes (e.g., Molten Salt Reactors)

The primary driver for the large-scale production of enriched ³⁷Cl is its critical role in the development of advanced nuclear reactors, specifically Molten Salt Reactors (MSRs). energy.goviaea.org MSRs that use a chloride-based salt as either the fuel carrier or the coolant, known as Molten Chloride Fast Reactors (MCFRs), require chlorine with a high isotopic purity of ³⁷Cl. preprints.orgenergy.govepri.com

The need for isotopic enrichment stems from the nuclear properties of the two stable chlorine isotopes. preprints.org Natural chlorine contains about 75.77% ³⁵Cl, which is a significant neutron absorber (a "neutron poison"). preprints.orgepri.com In a nuclear reactor, maintaining a sufficient number of neutrons to sustain the fission chain reaction is paramount. The presence of ³⁵Cl captures neutrons that would otherwise be used to fission fuel atoms, thereby reducing the reactor's efficiency, or what is known as its neutron economy. preprints.orgresearchgate.net

Furthermore, neutron capture by ³⁵Cl leads to the production of undesirable isotopes through nuclear reactions, such as ³⁶Cl and ³⁵S. preprints.orginl.gov ³⁶Cl is a long-lived radioactive isotope that poses challenges for waste management, while sulfur can be corrosive to reactor materials. preprints.orginl.gov

By replacing natural chlorine with chlorine enriched to over 95% in ³⁷Cl, these negative effects are significantly mitigated. preprints.org Research has shown that a high level of ³⁷Cl enrichment provides substantial benefits to the operation of an MCFR:

Improved Neutron Economy: With less ³⁵Cl to absorb neutrons, the reactor can operate more efficiently. This allows for a lower initial enrichment of the uranium fuel required to achieve criticality. For example, one study showed that a reactor requiring 13.29% ²³⁵U enrichment with natural chlorine would only need 10.58% enrichment if the chlorine were 99% enriched in ³⁷Cl. preprints.org

Enhanced Breeding Performance: In breeder reactors, which are designed to produce more fissile material than they consume, a better neutron economy directly translates to more effective breeding of new fuel. preprints.org A reactor using natural chlorine may not be able to breed at all, while the same reactor with highly enriched ³⁷Cl can operate significantly longer and produce more fuel. preprints.org

Reduced Production of Harmful Nuclides: The formation of radioactive ³⁶Cl is drastically reduced. An enrichment to 95% ³⁷Cl can lower ³⁶Cl production by a factor of 12, while 99% enrichment reduces it by a factor of about 60. preprints.org

Table 2: Impact of ³⁷Cl Enrichment on Molten Chloride Fast Reactor (MCFR) Performance

Parameter Natural Chlorine (24.23% ³⁷Cl) Reference Case (97% ³⁷Cl) Highly Enriched (99% ³⁷Cl)
Required Initial ²³⁵U Enrichment 13.29% preprints.org 11.05% preprints.org 10.58% preprints.org
Breeding Capability Unable to breed preprints.org Achieves breeding preprints.org Clearly improved breeding performance preprints.org

| Relative ³⁶Cl Formation | High (Factor of ~5 greater than reference) preprints.org | Reference preprints.org | Low (Reduced by a factor of ~60 vs. natural) preprints.org |

Future Directions and Emerging Research Areas for Sodium Chloride 37cl Studies

Development of Novel High-Precision and Miniaturized ³⁷Cl Analytical Techniques

The advancement of research into Sodium Chloride (³⁷Cl) is intrinsically linked to the evolution of analytical techniques capable of precise and efficient isotope ratio measurements. The future in this domain is moving towards greater precision, miniaturization, and high-throughput capabilities.

A significant development is the refinement of methods like Purge & Trap-Gas Chromatography-Continuous Flow-Isotope Ratio Mass Spectrometry (P&T-GC-CF-IRMS). researchgate.net This technique offers a faster, more cost-effective analysis that requires smaller sample sizes and avoids the use of toxic chemicals compared to traditional offline methods. researchgate.net It has demonstrated excellent reproducibility, precision, and accuracy, making it a powerful tool for enhancing the application of chlorine stable isotope measurements in new research areas, especially those with low chlorine content. researchgate.net Another promising method combines ion chromatography (IC) with multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) for the online separation and analysis of chloride isotopes, which simplifies the process for environmental samples. researchgate.net

Future research will likely focus on:

Enhanced Miniaturization: The development of portable and handheld analytical devices is a major trend in analytical chemistry. primescholars.com Such instruments would revolutionize on-site analysis in environmental and earth sciences, allowing for real-time data collection without the need for extensive laboratory setups. primescholars.com

Higher Throughput: To keep pace with the increasing rate of experimentation, analytical techniques must become faster. nih.gov Approaches like ultrafast analysis and high-throughput experimentation (HTE) workflows will be crucial. nih.gov

Increased Sensitivity: As research delves into more complex systems, the ability to detect minute variations in ³⁷Cl abundance is paramount. Advancements in mass spectrometry, including high-resolution mass spectrometry, are enabling the detection and identification of compounds at much lower levels than previously possible. americanpharmaceuticalreview.com

These innovations will not only improve the accuracy of existing applications but also open doors to entirely new fields of study where precise isotopic analysis was previously a limiting factor.

Expanding Interdisciplinary Applications in Environmental and Earth Sciences

The unique isotopic signature of ³⁷Cl serves as a powerful tracer in various natural processes, and its application in environmental and earth sciences is a rapidly expanding field.

Chlorine isotopes are instrumental in tracing the origin and movement of fluids in geological systems. For instance, variations in the ³⁷Cl/³⁵Cl ratio have been used to study hydrothermal waters, formation waters, and brines in sedimentary and crystalline rocks. researchgate.net This research helps in understanding processes like fluid-rock interactions and the deep-seated origin of certain mineral waters. researchgate.net

Future applications are expected to broaden significantly:

Hydrological Cycle Studies: Isotope hydrology uses isotopic variations to understand water cycles. geokniga.orgiaea.org Analyzing ³⁷Cl in groundwater can provide insights into the source, age, and mixing patterns of water resources, which is critical for sustainable water management. iaea.org

Paleoclimate Reconstruction: Stable isotope geochemistry, focusing on elements like hydrogen, oxygen, carbon, and increasingly chlorine, is a key tool for understanding past climate change. northwestern.edu The isotopic composition of chlorine in geological archives could provide new proxies for reconstructing ancient environmental conditions.

Contaminant Source Tracking: The isotopic signature of chlorine can help identify the sources of chloride contamination in groundwater and surface water, distinguishing between natural sources and anthropogenic inputs like road salt or industrial brine.

The integration of ³⁷Cl analysis with other isotopic systems and geochemical data will provide a more holistic understanding of complex Earth systems. youtube.com

Advancements in Theoretical and Computational Modeling of ³⁷Cl Isotopic Systems

Theoretical and computational modeling plays a crucial role in interpreting experimental data and predicting the behavior of isotopic systems. In the context of ³⁷Cl, these models are becoming increasingly sophisticated.

Density Functional Theory (DFT) has been applied to estimate chlorine isotope fractionation factors. researchgate.net These calculations are vital for understanding the mechanisms that cause isotopic separation in natural processes, such as the movement of fluids through clay membranes. researchgate.net Recent studies have also used computational models to explore the unexpectedly large isotopic fractionation of chloride anions when confined in nano-environments, a phenomenon that could have implications for understanding isotopic behavior at a molecular level. nih.gov

Emerging research in this area includes:

Refining Fractionation Models: Continued development of computational models will lead to more accurate predictions of ³⁷Cl fractionation under a wider range of geological and chemical conditions.

Integrated System Models: Creating comprehensive models that combine physical transport with geochemical reactions will allow for a more dynamic and realistic simulation of chlorine isotope behavior in complex systems like sedimentary basins or groundwater aquifers. iaea.org

Predictive Design for Separation Technologies: As seen in the development of thermal diffusion isotope separation, multiphysics models are being used to design and optimize separation processes, predicting outcomes and guiding experimental parameters. pnnl.govinl.gov

These advancements will provide a stronger theoretical foundation for the interpretation of ³⁷Cl data and guide future experimental research.

Exploration of New Methodologies for ³⁷Cl Isotope Separation and Utilization

The ability to efficiently separate ³⁷Cl from the more abundant ³⁵Cl is critical for its utilization in specialized applications, most notably in the nuclear industry. Natural chlorine contains approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl. preprints.org

A primary driver for ³⁷Cl enrichment is its use in Molten Salt Reactors (MSRs). pnnl.gov The ³⁵Cl isotope has a large neutron capture cross-section, which interferes with reactor efficiency. pnnl.govpreprints.org Using chlorine enriched in ³⁷Cl improves the neutron economy of the reactor, allowing for a lower required amount of fissile material and reducing the production of the long-lived radioactive isotope ³⁶Cl. preprints.org

Several methods for ³⁷Cl separation are being actively researched and developed:

Thermal Diffusion Isotope Separation (TDIS): This proven technology is being re-investigated and optimized for enriching ³⁷Cl. pnnl.gov It involves creating a temperature gradient in a column of gas (like hydrogen chloride), which causes the heavier ³⁷Cl-containing molecules to concentrate in one area. pnnl.gov Recent work has focused on validating multiphysics models to design more efficient, serially aligned column cascades for increased production. inl.gov

Gas Centrifugation: This physical separation method can be applied to gases like hydrogen chloride to separate the isotopes based on their mass difference. preprints.org

Chemical Separation: Techniques involving anion partitioning on solid adsorbent columns or in liquid-liquid extraction systems are also being explored. preprints.org These methods require further investigation into their chemical thermodynamics and hydrodynamics to be optimized. preprints.org

The table below summarizes some of the key separation techniques and their principles.

Separation MethodPrinciple of OperationStatus
Thermal Diffusion A temperature gradient in a fluid mixture causes differential movement of isotopes.Proven technology, currently being optimized for ³⁷Cl. pnnl.govinl.gov
Gas Centrifugation A rapidly rotating cylinder creates a strong centrifugal force, pushing heavier isotopes towards the outside.A known physical separation method being considered for ³⁷Cl. preprints.org
Chemical Exchange Isotopic exchange reactions between two different chemical compounds lead to the concentration of the desired isotope in one phase.Requires further investigation for large-scale application. preprints.org
Electromagnetic Separation Ions of different isotopes are separated in a magnetic field based on their mass-to-charge ratio.Successfully demonstrated for high-purity separation of various elements. pnnl.gov

Future research will focus on improving the efficiency and scalability of these methods to make enriched ³⁷Cl more readily available for advanced applications.

Q & A

Q. What are the best practices for disposing of sodium chloride (³⁷Cl) waste in academic labs?

  • Methodology : Adhere to institutional guidelines for isotopic waste. Neutralize solutions to pH 7 before disposal and segregate from hazardous organic waste. Document procedures in lab safety manuals and consult EPA regulations for isotopic materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.